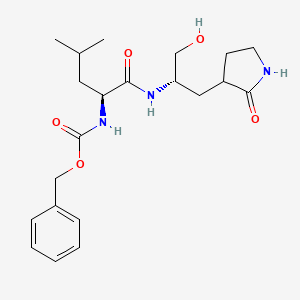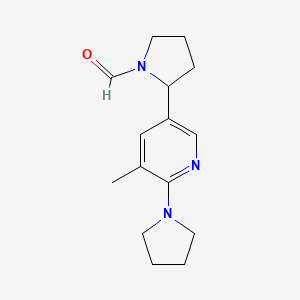
2,6-Dimethyl-4,4'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-4,4’-bipyridine: is an organic compound belonging to the bipyridine family. Bipyridines are characterized by two pyridine rings connected by a single bond. This compound is notable for its two methyl groups attached to the 2 and 6 positions of the pyridine rings. It is a colorless solid, soluble in organic solvents, and slightly soluble in water. Bipyridines, including 2,6-Dimethyl-4,4’-bipyridine, are widely used in various applications such as ligands in coordination chemistry, photosensitizers, and components in supramolecular structures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4,4’-bipyridine typically involves the homocoupling of 4-bromo-2,6-dimethylpyridine. This reaction is carried out under mild conditions using a nickel catalyst (NiBr₂(PPh₃)₂), tetraethylammonium iodide (Et₄NI), and zinc powder . The reaction conditions are optimized to achieve high yields and minimize by-products.
Industrial Production Methods: Industrial production methods for bipyridines often involve metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings. These methods are scalable and can be adapted for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dimethyl-4,4’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium salts.
Reduction: It can be reduced to form dihydrobipyridine derivatives.
Substitution: Halogenation and alkylation reactions can introduce different functional groups onto the pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Major Products:
Oxidation: Bipyridinium salts.
Reduction: Dihydrobipyridine derivatives.
Substitution: Halogenated or alkylated bipyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2,6-Dimethyl-4,4’-bipyridine is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are studied for their catalytic properties and electronic characteristics .
Biology and Medicine: In biological research, bipyridine derivatives are explored for their potential as antimicrobial agents. They exhibit activity against various bacterial strains and are investigated for their mechanism of action .
Industry: In the industrial sector, 2,6-Dimethyl-4,4’-bipyridine is used in the synthesis of dye-sensitized solar cells (DSSCs). It acts as a sensitizer, improving the efficiency of these solar cells by enhancing electron-hole separation and reducing charge recombination .
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-4,4’-bipyridine in coordination chemistry involves its ability to chelate metal ions. The nitrogen atoms in the pyridine rings coordinate with metal centers, forming stable complexes. These complexes exhibit unique electronic properties, making them suitable for applications in catalysis and materials science .
In biological systems, bipyridine derivatives can inhibit enzymes such as phosphodiesterase, leading to increased levels of cyclic AMP (cAMP). This results in positive inotropic effects and vasodilation .
Comparación Con Compuestos Similares
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with transition metals.
4,4’-Bipyridine: Used as a precursor to paraquat, a herbicide.
2,2’,6,6’-Tetramethyl-4,4’-bipyridine: Similar to 2,6-Dimethyl-4,4’-bipyridine but with additional methyl groups, affecting its electronic properties and steric hindrance.
Uniqueness: 2,6-Dimethyl-4,4’-bipyridine is unique due to its specific substitution pattern, which influences its coordination behavior and electronic properties. The presence of methyl groups at the 2 and 6 positions enhances its stability and reactivity compared to other bipyridine derivatives .
Propiedades
Fórmula molecular |
C12H12N2 |
|---|---|
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
2,6-dimethyl-4-pyridin-4-ylpyridine |
InChI |
InChI=1S/C12H12N2/c1-9-7-12(8-10(2)14-9)11-3-5-13-6-4-11/h3-8H,1-2H3 |
Clave InChI |
NBOYKYKOJICEIQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)C)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


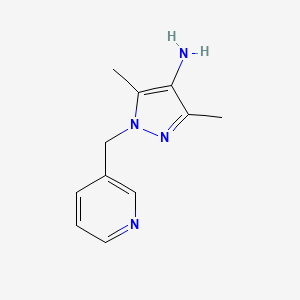

![rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B15060676.png)
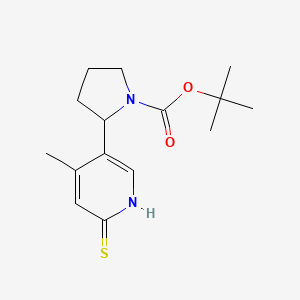
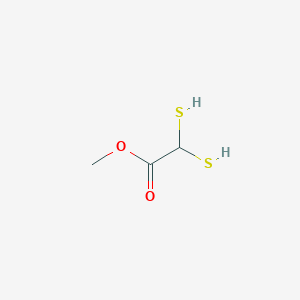
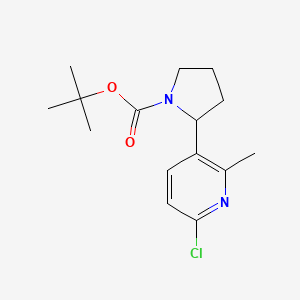
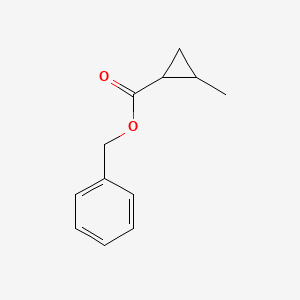

![2-[5-(2-Acetamido-2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate](/img/structure/B15060722.png)
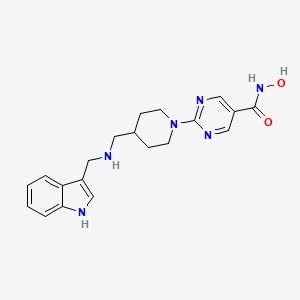
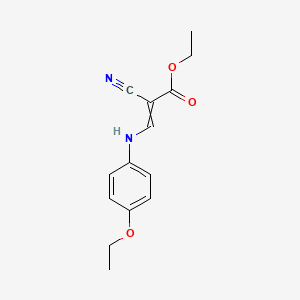
![1-Piperidinecarboxylic acid, 4-(acetylaMino)-2-[(4-chlorophenyl)Methyl]-, Methyl ester, trans-(9CI)](/img/structure/B15060736.png)
